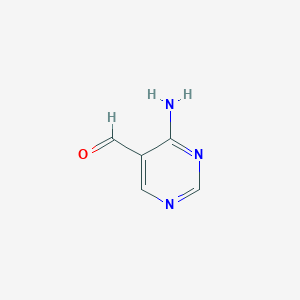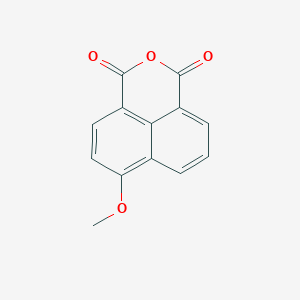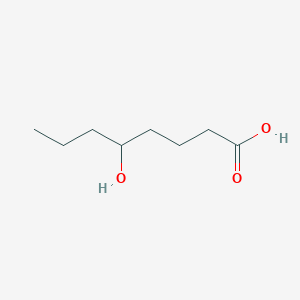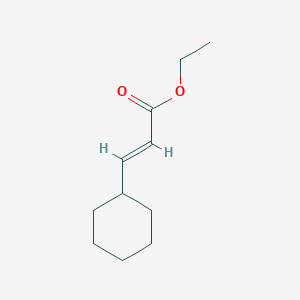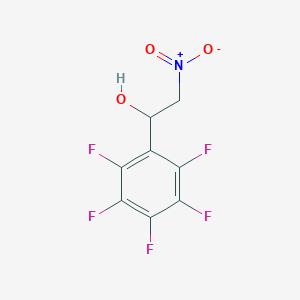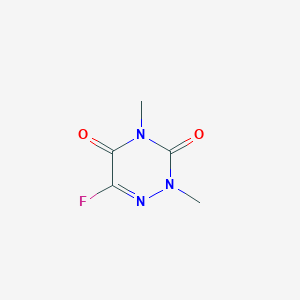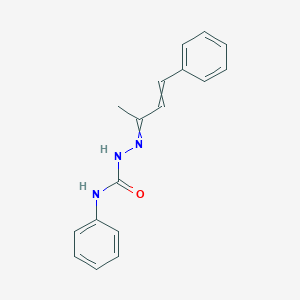
1-Phenyl-3-(4-phenylbut-3-en-2-ylideneamino)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-3-(4-phenylbut-3-en-2-ylideneamino)urea is a chemical compound that belongs to the class of urea derivatives. It has shown potential in various scientific research applications due to its unique properties.
Mécanisme D'action
The mechanism of action of 1-Phenyl-3-(4-phenylbut-3-en-2-ylideneamino)urea is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are essential for the growth and survival of bacterial and fungal cells. It may also work by inducing apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
1-Phenyl-3-(4-phenylbut-3-en-2-ylideneamino)urea has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of bacterial and fungal cells, as well as cancer cells. It has also been shown to have antioxidant properties, which may help to protect cells from damage caused by free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-Phenyl-3-(4-phenylbut-3-en-2-ylideneamino)urea in lab experiments is its unique properties, which make it a promising candidate for various scientific research applications. However, one limitation is that it can be difficult to synthesize and purify, which may make it less accessible for some researchers.
Orientations Futures
There are several future directions for research on 1-Phenyl-3-(4-phenylbut-3-en-2-ylideneamino)urea. One potential area of research is its potential as a cancer treatment, as it has shown promising results in inhibiting the growth of cancer cells. Another area of research is its potential as an antibacterial and antifungal agent, which could have important implications for the development of new antibiotics. Additionally, further research could be done to better understand the mechanism of action of 1-Phenyl-3-(4-phenylbut-3-en-2-ylideneamino)urea and to optimize its synthesis and purification methods.
Méthodes De Synthèse
The synthesis of 1-Phenyl-3-(4-phenylbut-3-en-2-ylideneamino)urea involves the reaction of 4-phenylbut-3-en-2-one with phenyl isocyanate in the presence of a catalyst. This reaction results in the formation of the desired product, which can be purified through recrystallization.
Applications De Recherche Scientifique
1-Phenyl-3-(4-phenylbut-3-en-2-ylideneamino)urea has been studied extensively for its potential use in various scientific research applications. It has shown promising results in the field of medicinal chemistry, where it has been tested for its antibacterial and antifungal properties. It has also been studied for its potential as a cancer treatment, as it has been shown to inhibit the growth of cancer cells.
Propriétés
Numéro CAS |
17014-34-5 |
|---|---|
Formule moléculaire |
C17H17N3O |
Poids moléculaire |
279.34 g/mol |
Nom IUPAC |
1-phenyl-3-(4-phenylbut-3-en-2-ylideneamino)urea |
InChI |
InChI=1S/C17H17N3O/c1-14(12-13-15-8-4-2-5-9-15)19-20-17(21)18-16-10-6-3-7-11-16/h2-13H,1H3,(H2,18,20,21) |
Clé InChI |
GHYASIZGQZSKIH-UHFFFAOYSA-N |
SMILES |
CC(=NNC(=O)NC1=CC=CC=C1)C=CC2=CC=CC=C2 |
SMILES canonique |
CC(=NNC(=O)NC1=CC=CC=C1)C=CC2=CC=CC=C2 |
Synonymes |
4-Phenyl-3-buten-2-one 4-phenyl semicarbazone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




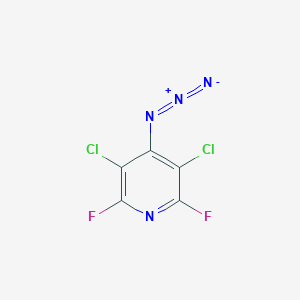
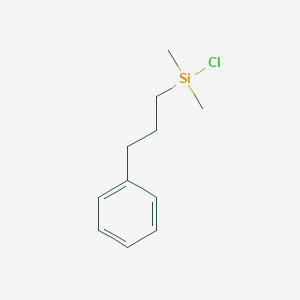
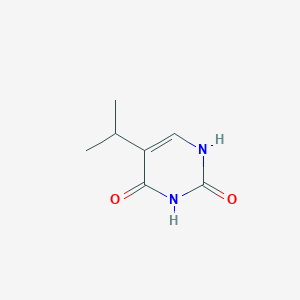

![2,7-Dimethyl-[1,3]thiazolo[4,5-g][1,3]benzothiazole](/img/structure/B100486.png)
![1-[(3aR,4R,6R,6aR)-2-[4-[2-chloroethyl(methyl)amino]phenyl]-6-(hydroxymethyl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]pyrimidine-2,4-dione](/img/structure/B100489.png)
